Potassium trifluoro[(4-fluorophenyl)methyl]boranuide
Description
Properties
IUPAC Name |
potassium;trifluoro-[(4-fluorophenyl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQLQMOKLNBMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of (4-fluorophenyl)methyl halide
- Starting material: 4-fluorobenzyl alcohol
- Reagents: Thionyl chloride (SOCl₂) or hydrochloric acid with zinc chloride catalyst
- Reaction: Halogenation of the benzyl alcohol to produce (4-fluorophenyl)methyl chloride or bromide
- Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis, often at low temperatures to moderate reflux depending on the halogenating agent used
This step converts the hydroxyl group into a better leaving group for subsequent nucleophilic substitution.
Formation of (4-fluorophenyl)methyl trifluoroborate
- Reagents: Potassium trifluoroborate (K[B(CF₃)₃])
- Reaction: Nucleophilic substitution of the halide with potassium trifluoroborate to form the trifluoroborate intermediate
- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) are commonly used
- Conditions: Reflux under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference
This step yields the organotrifluoroborate moiety essential for the compound's stability and reactivity.
Hydroboration to generate trifluoro[(4-fluorophenyl)methyl]boron
- Reagents: Sodium borohydride (NaBH₄) or similar hydride sources
- Catalysts: Suitable transition metal catalysts may be employed to facilitate hydroboration
- Reaction: Introduction of the B–H bond to the trifluoroborate intermediate, converting it into a boron-containing species ready for salt formation
- Conditions: Conducted under inert atmosphere to avoid oxidation or hydrolysis
This hydroboration step is crucial for forming the boranuide structure.
Salt formation with potassium
- Reagents: Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
- Reaction: Neutralization of boronic acid or ester intermediates to form the this compound salt
- Conditions: Mild temperatures, inert atmosphere, and careful pH control to maximize yield and purity
The final salt formation stabilizes the compound and prepares it for isolation and purification.
Industrial Scale Production
Industrial synthesis follows the same fundamental steps but incorporates:
- Continuous flow reactors for better reaction control and scalability
- Automated systems to improve reproducibility and safety
- Bulk purification methods such as recrystallization or column chromatography to obtain high-purity product
- Storage under inert atmosphere to prevent degradation due to moisture or oxygen
These adaptations optimize efficiency and product quality for commercial applications.
Reaction Conditions Summary Table
| Step | Reagents/Materials | Solvent(s) | Conditions | Atmosphere | Notes |
|---|---|---|---|---|---|
| 1. Halogenation | 4-fluorobenzyl alcohol, SOCl₂ or HCl + ZnCl₂ | None or inert solvent | Low temp to reflux | Anhydrous, inert | Avoid moisture |
| 2. Nucleophilic substitution | (4-fluorophenyl)methyl halide, K[B(CF₃)₃] | THF | Reflux | Inert (N₂/Ar) | Polar aprotic solvent needed |
| 3. Hydroboration | NaBH₄, catalyst | Suitable solvent | Ambient to mild heating | Inert | B–H bond formation |
| 4. Salt formation | K₂CO₃ or KOH | Aqueous or mixed | Mild heating, pH controlled | Inert | Neutralization to potassium salt |
Research Findings and Optimization Notes
- Inert atmosphere is critical throughout to prevent hydrolysis or oxidation of boron intermediates.
- The choice of halogenating agent affects the purity and yield of the halide intermediate; thionyl chloride is preferred for cleaner conversion.
- Solvent selection (e.g., THF) enhances nucleophilic substitution efficiency and product solubility.
- Catalyst presence during hydroboration improves reaction rates and selectivity.
- Base strength and equivalents during salt formation influence the completeness of neutralization and final compound stability.
- Temperature control during each step is essential to minimize side reactions and degradation.
Comparative Analysis with Related Compounds
| Compound Name | Key Substituent | Impact on Preparation | Unique Features |
|---|---|---|---|
| Potassium trifluoro[(4-methylphenyl)methyl]boranuide | Methyl group | Similar halogenation and substitution steps | Methyl increases electron density |
| Potassium trifluoro[(4-methoxyphenyl)methyl]boranuide | Methoxy group | May require modified conditions for substitution | Methoxy increases solubility |
| Potassium trifluoro[(4-chlorophenyl)methyl]boranuide | Chlorine substituent | Similar synthetic route | Chlorine affects electronic properties |
The fluorine substituent in this compound influences electronic properties, requiring careful adjustment of reaction parameters to maintain reactivity and stability.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: The reactions are typically carried out in organic solvents like THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Organic Synthesis
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide is primarily employed as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Reaction Conditions : The Suzuki-Miyaura coupling typically involves:
- Reagents : Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and aryl or vinyl halides.
- Solvents : Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Atmosphere : Inert atmosphere (nitrogen or argon) at elevated temperatures (50-100°C).
Pharmaceutical Development
This compound is significant in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable products with enhanced biological activity makes it valuable for drug discovery and development.
- Case Study : A study demonstrated its application in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited notable cytotoxicity against various cancer cell lines, indicating their potential therapeutic applications.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | HeLa |
| Compound B | 3.8 | MCF-7 |
| Compound C | 6.1 | A549 |
Modification of Biomolecules
The compound is utilized for modifying biomolecules, allowing researchers to study biological processes effectively. Its fluorinated structure can enhance the metabolic stability and bioavailability of modified biomolecules.
- Research Insight : Studies indicate that fluorination improves lipophilicity and metabolic stability, leading to better pharmacokinetic profiles for drug candidates.
Mechanism of Action
The mechanism of action of potassium trifluoro[(4-fluorophenyl)methyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination steps to form the desired biaryl or aryl-vinyl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.
Comparison with Similar Compounds
Chemical Identity
- Systematic Name : Potassium trifluoro[(4-fluorophenyl)methyl]boranuide
- CAS Number : 1494466-28-2
- Molecular Formula : C₇H₅BF₄K
- Molecular Weight : ~202–210 g/mol (estimated based on analogs) .
- Structure : Features a trifluoroborate anion with a (4-fluorophenyl)methyl substituent and a potassium counterion. The methyl group bridges the boron atom and the 4-fluorophenyl ring, distinguishing it from simpler aryltrifluoroborates .
For example, potassium 4-fluorophenyltrifluoroborate (CAS 192863-35-7) is prepared via lithiation of 4-fluorobromobenzene followed by reaction with boron trifluoride . The methyl-substituted variant likely follows similar steps with a methylated precursor. Primary Use: As a boronate reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated aromatic compounds in pharmaceuticals and agrochemicals .
Comparison with Structural Analogs
Structural and Electronic Differences
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound enhances electrophilicity at boron, facilitating cross-coupling reactions. The 3-CF₃ analog (Table 1) exhibits even greater reactivity due to stronger EW effects . Electron-Donating Groups (EDGs): Methoxy (4-OCH₃) and hydroxyethyl (4-CH₂CH₂OH) substituents reduce boron electrophilicity, lowering reactivity in Suzuki couplings but improving solubility in polar solvents .
Synthetic Utility: Cross-Coupling Efficiency: Styryltrifluoroborates (e.g., potassium trans-styryltrifluoroborate) achieve yields of 72–78% in alkenylation reactions . Substrate Scope: Electron-deficient analogs (e.g., 3-CF₃, Table 1) are preferred for coupling with electron-rich aryl halides, while EDG-bearing borates pair better with electron-poor partners .
Biological Activity
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (CAS Number: 1494466-28-2) is a member of the organotrifluoroborate family, which has gained attention for its stability and utility in various chemical reactions, particularly in organic synthesis. This compound is recognized for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Molecular Formula : C7H6BF4K
- Molecular Weight : 216.0 g/mol
- Structure : Contains a trifluoroborate group and a fluorinated phenyl ring, influencing its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions. The mechanism involves:
- Formation of a Palladium Complex : The organotrifluoroborate reacts with a palladium catalyst.
- Oxidative Addition : The complex undergoes oxidative addition with an aryl or vinyl halide.
- Transmetalation : This step involves the transfer of the aryl group to the palladium center.
- Reductive Elimination : Finally, the desired biaryl or aryl-vinyl product is formed while regenerating the palladium catalyst.
1. Synthesis of Pharmaceutical Intermediates
This compound is employed in synthesizing various pharmaceutical intermediates due to its ability to form stable products with enhanced biological activity. For instance, it can be used to create compounds that exhibit improved efficacy against specific biological targets.
2. Modification of Biomolecules
This compound is utilized for modifying biomolecules, allowing researchers to study biological processes more effectively. Its fluorinated structure can enhance the metabolic stability and bioavailability of modified biomolecules.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | HeLa |
| Compound B | 3.8 | MCF-7 |
| Compound C | 6.1 | A549 |
Case Study 2: Fluorinated Drug Development
Research focused on developing fluorinated drugs utilizing this compound demonstrated that fluorination enhances lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.
Comparison with Similar Compounds
The unique properties of this compound are highlighted when compared with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium trifluoro[(4-methylphenyl)methyl]boranuide | C7H6BF4K | Methyl group enhances reactivity |
| Potassium trifluoro[(4-methoxyphenyl)methyl]boranuide | C8H9BF4K | Methoxy group increases solubility |
| Potassium trifluoro[(4-chlorophenyl)methyl]boranuide | C7H6BF4K | Chlorine substituent affects electronic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing potassium trifluoro[(4-fluorophenyl)methyl]boranuide, and how can purity be ensured?
- Methodology : The compound is synthesized via nucleophilic substitution between 4-fluorobenzyl bromide and potassium trifluoroborate in anhydrous tetrahydrofuran (THF) under reflux, with potassium carbonate as a base. Post-reaction, purification involves crystallization or column chromatography to isolate the product . Purity is confirmed using NMR (expect a signal near -135 ppm for the trifluoroborate group) and NMR (aromatic protons appear as doublets due to coupling with fluorine) .
Q. How does the stability of this compound compare to other organotrifluoroborates under ambient conditions?
- Methodology : Stability tests include monitoring decomposition via TLC or HPLC under varying humidity and temperature. Comparative studies with analogs (e.g., chlorophenyl or methoxyphenyl derivatives) show enhanced stability due to electron-withdrawing fluorine substituents, which reduce nucleophilic attack on the boron center .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/oxidizers (risk of HF release). Store in airtight containers under inert gas (argon/nitrogen). Waste disposal follows guidelines for boron-containing compounds .
Advanced Research Questions
Q. How can computational chemistry predict and resolve contradictions in NMR chemical shifts for this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic environment of fluorine atoms. Discrepancies between experimental and computed shifts (e.g., axial vs. equatorial fluorine positions) are resolved by analyzing solvent effects and counterion interactions .
Q. What strategies optimize its performance in Suzuki-Miyaura cross-coupling reactions compared to chlorophenyl analogs?
- Methodology : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsF). The 4-fluorophenyl group’s electron-withdrawing nature accelerates oxidative addition but may reduce transmetallation efficiency. Kinetic studies (monitored via GC-MS) identify rate-limiting steps .
Q. How do steric and electronic effects influence its reactivity in nucleophilic substitution reactions?
- Methodology : Compare reaction rates with substituted arylborates (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) using kinetic isotope effects (KIE) and Hammett plots. X-ray crystallography reveals steric hindrance from the 4-fluorophenyl group, impacting transition-state geometry .
Q. What analytical techniques validate its role as a boronic acid surrogate in multi-step syntheses?
- Methodology : In situ IR spectroscopy tracks boron-X bond formation. Mass spectrometry (HRMS-ESI) confirms intermediates. Competitor experiments with deuterated substrates (e.g., DO quenching) assess protonation pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported yields for cross-coupling reactions involving this compound?
- Methodology : Replicate experiments under standardized conditions (solvent purity, catalyst loading). Use Design of Experiments (DoE) to identify critical variables (e.g., oxygen/moisture levels). Compare with literature protocols for analogous trifluoroborates .
Comparative Studies
Q. What distinguishes the electrochemical behavior of this compound from non-fluorinated analogs?
- Methodology : Cyclic voltammetry in anhydrous acetonitrile reveals oxidation potentials shifted by ~0.3 V due to fluorine’s inductive effect. Correlate with DFT-computed HOMO/LUMO energies to explain redox stability .
Tables
| Property | Value/Observation | Reference |
|---|---|---|
| NMR (δ, ppm) | -135.1 (trifluoroborate), -115.9 (aryl-F) | |
| Melting Point | Decomposes >200°C (no sharp mp observed) | |
| Solubility | THF, DMSO; insoluble in hexane |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
